molecular formula C8H14ClNO4 B2578844 (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2377004-72-1

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B2578844
CAS No.: 2377004-72-1
M. Wt: 223.65
InChI Key: BGGGMQMHNPRAIR-IBTYICNHSA-N
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Description

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry and potential utility in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: This compound shares similar stereochemistry and functional groups.

    (2S,3R)-3-Methylglutamic acid hydrochloride: Another compound with comparable structural features.

Uniqueness

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific ethoxycarbonyl group and hydrochloride salt form, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized molecules and in research applications where precise stereochemistry is crucial.

Biological Activity

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid; hydrochloride is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C17H25ClN2O4
  • Molecular Weight : 343.85 g/mol
  • CAS Number : 122375-72-8

The structure of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid; hydrochloride includes an ethoxycarbonyl group and a carboxylic acid moiety, contributing to its solubility and reactivity in biological systems.

Antihypertensive Effects

Research indicates that compounds similar to (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid exhibit antihypertensive properties. These effects are attributed to the modulation of nitric oxide pathways and calcium channel blocking activities, which help in reducing blood pressure levels. Studies have shown that pyrrolidine derivatives can effectively lower systolic and diastolic blood pressure in hypertensive animal models .

Neuroprotective Properties

Pyrrolidine derivatives have also been investigated for their neuroprotective effects. (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid may offer protection against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. In vitro studies demonstrated that this compound could enhance cell viability in models of oxidative damage .

Antimicrobial Activity

The antimicrobial potential of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has been explored against various bacterial strains. Preliminary findings suggest that it exhibits significant inhibitory effects on Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .

Case Studies

  • Antihypertensive Study :
    • Objective : Evaluate the blood pressure-lowering effect of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid in hypertensive rats.
    • Method : Administered at varying doses (10 mg/kg, 20 mg/kg) over a period of 14 days.
    • Results : A significant reduction in systolic blood pressure was observed at both doses compared to the control group.
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effect against oxidative stress.
    • Method : Cultured neuronal cells were treated with hydrogen peroxide and subsequently with the compound.
    • Results : Enhanced cell survival rates were noted, indicating protective effects against oxidative damage.

Research Findings Summary Table

Biological ActivityTest ModelObservations
AntihypertensiveHypertensive ratsSignificant BP reduction
NeuroprotectiveNeuronal cell culturesIncreased cell viability
AntimicrobialVarious bacterial strainsInhibition of Gram-positive bacteria

Properties

IUPAC Name

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-2-13-8(12)5-3-4-9-6(5)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGMQMHNPRAIR-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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